molecular formula C23H35Cl2N5O3 B13479288 (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride

Cat. No.: B13479288
M. Wt: 500.5 g/mol
InChI Key: XNUJGDHASZZEBW-RXQJAKPMSA-N
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Description

The compound (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrrolidine ring, a pyrazole moiety, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyrazole moiety. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide
  • **(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H35Cl2N5O3

Molecular Weight

500.5 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-[[4-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C23H33N5O3.2ClH/c1-14-10-15(2)28(26-14)17-8-6-16(7-9-17)12-25-21(30)19-11-18(29)13-27(19)22(31)20(24)23(3,4)5;;/h6-10,18-20,29H,11-13,24H2,1-5H3,(H,25,30);2*1H/t18-,19+,20-;;/m1../s1

InChI Key

XNUJGDHASZZEBW-RXQJAKPMSA-N

Isomeric SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O)C.Cl.Cl

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O)C.Cl.Cl

Origin of Product

United States

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